molecular formula C14H11NO5 B8324879 4-(2-Nitrophenoxy)phenylacetic acid

4-(2-Nitrophenoxy)phenylacetic acid

Cat. No. B8324879
M. Wt: 273.24 g/mol
InChI Key: NFANMRVKNLBYBR-UHFFFAOYSA-N
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Patent
US07160887B1

Procedure details

Aqueous 1 N sodium hydroxide solution (41.7 ml, 41.7 mmols) was added to a solution of methyl 4-(2-nitrophenoxy)phenylacetate (2.7 g, 9.3 mmols) in tetrahydrofuran (50 ml) and methanol (50 ml). The resulting mixture was stirred at 40° C. for 1 hour. Water and potassium hydrogensulfate (5.68 g, 41.7 mmols) were added to the reaction mixture, which was then extracted with ethyl acetate. The extract was washed with water, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the resulting solid was recrystallized from ethyl acetate/hexane to give a crystal of 4-(2-nitrophenoxy)phenylacetic acid (1.83 g, 71.8%).
Quantity
41.7 mL
Type
reactant
Reaction Step One
Name
methyl 4-(2-nitrophenoxy)phenylacetate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]C)=[O:17])=[CH:11][CH:10]=1)([O-:5])=[O:4].O.S([O-])(O)(=O)=O.[K+]>O1CCCC1.CO>[N+:3]([C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1)([O-:5])=[O:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
41.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 4-(2-nitrophenoxy)phenylacetate
Quantity
2.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OC2=CC=C(C=C2)CC(=O)OC)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
5.68 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC2=CC=C(C=C2)CC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 71.8%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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